Bis(2-aminoethyl)carbamodithioic acid
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Overview
Description
Bis(2-aminoethyl)carbamodithioic acid: is a chemical compound with the molecular formula C5H13N3S2 It is known for its unique structure, which includes two aminoethyl groups attached to a carbamodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl)carbamodithioic acid typically involves the reaction of ethylenediamine with carbon disulfide. The process can be carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (around 5–10°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Bis(2-aminoethyl)carbamodithioic acid is used as a ligand in coordination chemistry, forming complexes with metals such as copper and zinc .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for developing new therapeutic agents, including antimicrobial and anticancer drugs .
Industry: In industrial applications, this compound is used as a flotation agent in mineral processing, aiding in the separation of valuable minerals from ores .
Mechanism of Action
The mechanism of action of bis(2-aminoethyl)carbamodithioic acid involves its interaction with metal ions and enzymes. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its effects . The compound’s ability to chelate metal ions also plays a crucial role in its biological and industrial applications.
Comparison with Similar Compounds
(2-aminoethyl)bis(2-pyridylmethyl)amine: Known for its use in coordination chemistry with copper complexes.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications, including medicine and industry.
Uniqueness: Bis(2-aminoethyl)carbamodithioic acid is unique due to its dual aminoethyl groups and carbamodithioic acid moiety, which provide distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
31635-89-9 |
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Molecular Formula |
C5H13N3S2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
bis(2-aminoethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H13N3S2/c6-1-3-8(4-2-7)5(9)10/h1-4,6-7H2,(H,9,10) |
InChI Key |
MBTWBGFVANKUJY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)C(=S)S)N |
Origin of Product |
United States |
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